molecular formula C18H16FN3O2S B2658522 1-(4-fluorophenyl)-4-methoxy-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1171477-32-9

1-(4-fluorophenyl)-4-methoxy-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2658522
CAS No.: 1171477-32-9
M. Wt: 357.4
InChI Key: PAIWGCYQIXBXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields due to their diverse biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazoles can generally be synthesized through the reaction of α, β-unsaturated ketones with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .

Scientific Research Applications

Synthesis and Characterization

Compounds related to "1-(4-fluorophenyl)-4-methoxy-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide" have been synthesized through various chemical reactions, highlighting their versatile nature in creating biologically active molecules. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involved reactions with hydrazine hydrate, leading to further derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Structural Insights

Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed detailed structural parameters, demonstrating the importance of molecular conformation in understanding the chemical behavior and potential interactions of these compounds (Köysal, Işık, Sahin, & Palaska, 2005).

Biological Activities

The search for novel therapeutic agents has led to the investigation of pyrazole derivatives for their in vitro cytotoxic activity. Pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and screened for cytotoxicity against various human cancer cell lines, indicating the potential of these compounds in cancer research (Hassan, Hafez, Osman, & Ali, 2015).

Molecular Imaging Applications

The feasibility of nucleophilic displacement in the synthesis of PET radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, underscores the application of these compounds in molecular imaging to study cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Potential as Antioxidant Additives

The development of compounds with antioxidant properties for industrial applications, such as lubricating oils, demonstrates the broader applicability of pyrazole derivatives beyond biomedical research (Amer, Hassan, Moawad, & Shaker, 2011).

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a potential candidate for further study in various fields, including medicinal chemistry .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-16-11-22(14-8-6-12(19)7-9-14)21-17(16)18(23)20-13-4-3-5-15(10-13)25-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIWGCYQIXBXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.